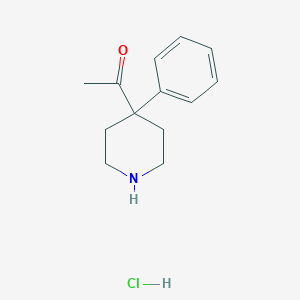

4-Acetyl-4-phenylpiperidine hydrochloride

Overview

Description

4-Acetyl-4-phenylpiperidine hydrochloride is a piperidine derivative featuring an acetyl group and a phenyl substituent at the 4-position of the piperidine ring, with a hydrochloride salt counterion. For example, in , it reacts with other reagents to form a more complex structure (compound 16), indicating its utility in medicinal chemistry or drug development. Based on synthesis parameters (29 mg, 0.12 mmol), its molecular weight is approximately 241.67 g/mol, inferred from stoichiometric calculations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-4-phenylpiperidine hydrochloride typically involves the reaction of 4-phenylpiperidine with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-4-phenylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Analgesic Properties : Research indicates that 4-acetyl-4-phenylpiperidine hydrochloride may exhibit analgesic effects, making it a candidate for pain management therapies. Studies have focused on its interaction with opioid receptors, which are crucial in pain modulation .

- Neurotransmitter Research : The compound has been utilized in studies examining neurotransmitter transport and receptor binding, particularly concerning dopamine and serotonin pathways. Its ability to modulate these neurotransmitters suggests potential applications in treating mood disorders.

2. Organic Synthesis

- Intermediate for Complex Molecules : It serves as a versatile building block in the synthesis of various pharmaceuticals and fine chemicals. Researchers have successfully employed it to create more complex structures with desired biological activities .

- Chemical Reactions : The compound undergoes various chemical transformations, including oxidation and reduction reactions, which can yield derivatives with different pharmacological profiles. These transformations are essential for developing new therapeutic agents.

Case Studies

Mechanism of Action

The mechanism of action of 4-Acetyl-4-phenylpiperidine hydrochloride involves its interaction with dopamine receptor sites. It acts as a precursor for the synthesis of neurotransmitter transport inhibitors, which modulate the activity of dopamine in the brain. This modulation can affect various neurological pathways and has potential therapeutic implications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-acetyl-4-phenylpiperidine hydrochloride with structurally related piperidine derivatives, focusing on molecular properties, substituents, and regulatory/application

Structural and Functional Insights

- Acetyl vs. Ester Groups : The acetyl group in this compound offers a reactive ketone for further chemical modifications, whereas ester derivatives (e.g., Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride) are more hydrolytically stable .

- Aromatic Substituents : The phenyl group in all compounds enhances lipophilicity, but fluorinated analogs (e.g., 4-(4-fluorobenzoyl)piperidine hydrochloride) may improve metabolic stability in drug design .

- Regulatory Status : 4-(Diphenylmethoxy)piperidine hydrochloride lacks comprehensive safety data (e.g., acute toxicity, environmental impact), unlike compounds like Fexofenadine hydrochloride (), which is well-characterized as an antihistamine .

Biological Activity

4-Acetyl-4-phenylpiperidine hydrochloride (APPHCl), with the molecular formula C13H17NO·HCl, is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is primarily studied for its effects on neurotransmitter systems and its potential therapeutic applications in treating various neurological disorders.

The biological activity of APPHCl can be attributed to its structural similarity to meperidine, a well-known synthetic opioid. APPHCl interacts with neurotransmitter receptors, potentially acting as an agonist or antagonist, which modulates physiological processes. The compound is known to generate acetylperoxyl radicals through laser flash photolysis in the presence of oxygen, suggesting a role in oxidative stress pathways.

Pharmacological Effects

-

Analgesic Activity :

- A study evaluated the analgesic properties of various derivatives of 4-acetyl-4-phenylpiperidine. Most derivatives exhibited significant protection against acetic acid-induced writhing in mice, indicating potential analgesic effects. However, these compounds were inactive in the tail-flick test, suggesting that their analgesic mechanism may not involve central pain pathways .

- Neurotransmitter Interaction :

-

Oxidative Stress Induction :

- The ability of APPHCl to generate radicals may lead to oxidative stress in cells, which can have both therapeutic and toxicological implications depending on the context of use.

Comparison with Related Compounds

| Compound Name | Structure Similarity | Primary Use | Biological Activity |

|---|---|---|---|

| 4-Phenylpiperidine | High | Precursor for APPHCl | Analgesic properties |

| 4-Phenyl-1,2,3,6-tetrahydropyridine | Moderate | Neurological research | Potential neuroprotective effects |

| Fentanyl | High | Analgesic and anesthetic | Strong mu-opioid receptor agonist |

Case Study: Analgesic Properties

In a comprehensive study published in 1999, researchers synthesized ten derivatives of 4-acetyl-4-phenylpiperidine and evaluated their analgesic activity using the acetic acid-induced writhing assay and tail-flick test. The findings highlighted that while most derivatives showed protective effects against writhing, they did not demonstrate efficacy in the tail-flick test at doses up to 100 mg/kg body weight . This suggests that these compounds may exert their analgesic effects through peripheral mechanisms rather than central pathways.

Pharmacokinetic Profile

Research indicates that APPHCl exhibits rapid distribution and elimination when formulated as part of microemulsions for drug delivery systems. This characteristic could enhance its bioavailability and therapeutic efficacy when used in clinical settings .

Future Directions

The ongoing research into APPHCl focuses on:

- Development of Novel Analgesics : Exploring its derivatives for enhanced analgesic properties.

- Neuropharmacology : Investigating its role in modulating neurotransmitter systems for potential treatments of psychiatric disorders.

- Chemical Synthesis : Utilizing APPHCl as a precursor in synthesizing more complex bioactive molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-acetyl-4-phenylpiperidine hydrochloride?

The compound is typically synthesized via acetylation of 4-phenylpiperidine derivatives. A common method involves reacting 4-phenylpiperidine with acetyl chloride in the presence of hydrochloric acid, followed by recrystallization for purification . Reaction conditions (e.g., solvent choice, temperature) are critical: dichloromethane and sodium hydroxide are often used as solvents and bases, respectively, to optimize intermediate formation . Yield improvements may require inert atmospheres (e.g., nitrogen) to prevent oxidation byproducts.

Q. What analytical techniques confirm the purity and structural integrity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To verify acetyl and phenyl group positioning on the piperidine ring.

- High-Performance Liquid Chromatography (HPLC) : For quantifying purity (≥99% as per industrial standards) and identifying impurities .

- Mass Spectrometry (MS) : To confirm molecular weight (239.73 g/mol) and fragmentation patterns .

- Melting Point Analysis : Reported melting points (232–234°C) should align with literature values; discrepancies may indicate impurities or polymorphic forms .

Q. How does this compound compare structurally to other piperidine derivatives?

Unlike simpler piperidines (e.g., 4-hydroxypiperidine), this compound features acetyl and phenyl groups at the 4-position, enhancing steric hindrance and altering reactivity. Comparative studies with analogs (e.g., 4-(4-methoxyphenyl)sulfonylpiperidine hydrochloride) reveal distinct electronic profiles due to substituent effects, impacting solubility and biological activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance acetylation efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) could improve intermediate stability.

- Temperature Control : Lower temperatures (0–5°C) during acetyl chloride addition reduce side reactions .

- Purification Strategies : Gradient recrystallization (e.g., ethanol/water mixtures) improves crystal homogeneity .

Q. How should researchers resolve discrepancies in reported physical properties (e.g., melting points)?

Conflicting data (e.g., melting point variations) require:

- Cross-Referencing : Validate against authoritative databases (PubChem, NIST) .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) provides precise phase transition data.

- Batch Consistency Checks : Reproduce synthesis under standardized conditions to isolate batch-specific anomalies .

Q. What strategies mitigate impurities during synthesis?

- HPLC-Guided Fractionation : Identify and isolate byproducts (e.g., unreacted 4-phenylpiperidine) .

- Chromatographic Purification : Use silica gel columns with eluents like ethyl acetate/hexane to remove polar impurities.

- Reagent Quality Control : Ensure acetyl chloride and HCl are anhydrous to prevent hydrolysis side reactions .

Q. How can the compound’s biological activity be assessed in preclinical studies?

- Receptor Binding Assays : Screen for interactions with CNS targets (e.g., sigma receptors) using radioligand displacement.

- Cytotoxicity Profiling : Evaluate cell viability (e.g., MTT assays) in cancer cell lines, referencing similar piperidine-based cytotoxic agents .

- Metabolic Stability Tests : Use liver microsomes to assess susceptibility to cytochrome P450-mediated degradation.

Q. What safety protocols are critical for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H313 hazard code) .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors.

- Waste Disposal : Neutralize acidic residues before disposal per local regulations .

Q. Methodological Notes

- Data Contradiction Analysis : Always compare results across multiple independent studies (e.g., PubChem vs. NIST data) and validate with in-house experiments.

- Advanced Characterization : Consider X-ray crystallography for unambiguous structural confirmation if polymorphic forms are suspected.

Properties

IUPAC Name |

1-(4-phenylpiperidin-4-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c1-11(15)13(7-9-14-10-8-13)12-5-3-2-4-6-12;/h2-6,14H,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDHZOIDIWUHDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145672 | |

| Record name | 1-(4-Phenylpiperidin-4-yl)ethan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10315-03-4 | |

| Record name | 4-Acetyl-4-phenylpiperidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10315-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Phenylpiperidin-4-yl)ethan-1-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010315034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10315-03-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Phenylpiperidin-4-yl)ethan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-phenylpiperidin-4-yl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Acetyl-4-phenylpiperidine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW2M3XY4FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.